Lypressin Acetate

Description

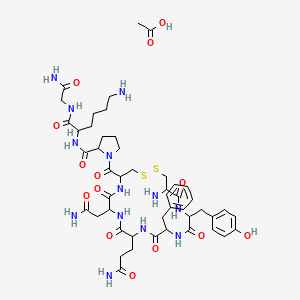

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWAIKZITYLOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H69N13O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1116.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83968-49-4 | |

| Record name | Vasopressin, 8-l-lysine-, monoacetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Chemical Biology of Lypressin Acetate

Primary Structure and Amino Acid Sequence Analysis (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2)

Lypressin (B1675749) is an oligopeptide composed of a sequence of nine amino acids. drugbank.com The primary structure is defined by the sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2. nih.govgenome.jp This sequence reveals a cyclic structure, a key feature of the vasopressin family of hormones. The C-terminus of the peptide is amidated. researchgate.net

Disulfide Bridge Characterization and its Conformational Influence

A defining characteristic of lypressin's structure is the disulfide bridge formed between the two cysteine residues at positions 1 and 6. nih.govgenome.jp This covalent bond creates a 20-membered ring, which is crucial for the molecule's three-dimensional conformation and, consequently, its biological activity. researchgate.net The disulfide bond plays a significant role in defining the global conformation and stability of the peptide. researchgate.net Reduction of this bridge leads to a loss of biological activity, highlighting its importance. nih.gov The opening of this disulfide loop has been observed even under low-energy fragmentation conditions in mass spectrometry studies. nih.gov

Conformational Flexibility Studies using Spectroscopic Techniques (e.g., Raman, Circular Dichroism)

Spectroscopic methods have been instrumental in elucidating the conformational dynamics of lypressin in solution.

Raman Spectroscopy : Studies using Raman spectroscopy have provided insights into the molecule's vibrational modes. The amide I region of the Raman spectrum is particularly useful for analyzing protein secondary structure. nih.gov Disulfide stretching bands in the Raman spectra of lypressin have shown small shoulders, which suggests a degree of conformational flexibility within the disulfide moiety itself. nih.gov

Circular Dichroism (CD) : Circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, is sensitive to the secondary structure of peptides. nih.govmdpi.com CD spectra of lypressin have confirmed the presence of more than one conformation of the disulfide unit, indicating its flexible nature. nih.gov This technique allows for the investigation of conformational changes that occur in solution. nih.gov

These studies collectively indicate that while the disulfide bridge imposes a significant structural constraint, the molecule retains a degree of flexibility, which may be important for its interaction with receptors. nih.gov

Comparative Structural Analysis with Arginine Vasopressin (AVP)

Lypressin is structurally very similar to Arginine Vasopressin (AVP), the primary antidiuretic hormone in most mammals, including humans. frontiersin.org Both are cyclic nonapeptides with a disulfide bridge between cysteine residues at positions 1 and 6. researchgate.net The key difference between the two lies in the amino acid at position 8. kpresearcherprofiles.org

Investigational Peptide Backbone and Side Chain Modifications in Lypressin Analogues

Since the 1960s, numerous analogues of lypressin have been synthesized to explore structure-activity relationships. nih.gov These modifications involve changes to the peptide backbone or the amino acid side chains. The goal of creating these analogues is often to enhance specific biological activities, improve stability against proteolysis, or alter receptor selectivity. researchgate.net Modifications have included the deamination of the N-terminal cysteine, substitution of amino acids with non-proteinogenic counterparts like 3,5-dibromo-L-tyrosine (Dbt) or thienylalanine (Thi), and other changes to the side chains. nih.gov These synthetic analogues have been crucial in determining the role of specific residues in the biological activity of vasopressin-related peptides. nih.gov

Molecular Mechanisms and Receptor Pharmacology

Vasopressin Receptor Subtype Interactions (V1, V2, V3)

The physiological effects of lypressin (B1675749) acetate (B1210297) are mediated through its interaction with tissue-specific G protein-coupled receptors (GPCRs) known as vasopressin receptors. These receptors are broadly classified into three main subtypes: V1a, V1b (also known as V3), and V2. These subtypes are distinguished by their tissue distribution, physiological functions, and the signal transduction mechanisms they employ upon activation. Lypressin acts as an agonist at these receptors, though its affinity and the resulting downstream signaling can vary between subtypes.

Table 1: Vasopressin Receptor Subtypes and Associated Signaling Pathways

| Receptor Subtype | Primary Signaling G-Protein | Second Messenger Pathway | Primary Location Examples | Key Physiological Functions |

|---|---|---|---|---|

| V1a | Gq/11 | Phospholipase C → IP₃/DAG → ↑Ca²⁺ | Vascular Smooth Muscle, Platelets, Hepatocytes | Vasoconstriction, Glycogenolysis, Platelet Aggregation |

| V2 | Gs | Adenylyl Cyclase → ↑cAMP | Kidney Collecting Ducts | Antidiuresis (Water Reabsorption) |

| V1b (V3) | Gq/11 | Phospholipase C → ↑IP₃/DAG → ↑Ca²⁺ | Anterior Pituitary | ACTH Release |

V1A Receptor Agonism and Binding Kinetics

Lypressin acetate functions as an agonist at the vasopressin V1a receptor. The activation of V1a receptors, which are prominently expressed on vascular smooth muscle cells, hepatocytes, and platelets, leads to responses such as vasoconstriction, hepatic glycogenolysis, and platelet aggregation. The activity of the V1a receptor is mediated by G proteins that stimulate a phosphatidylinositol-calcium second messenger system.

The binding affinity of ligands to vasopressin receptors is determined by their specific amino acid sequence. The substitution of lysine (B10760008) for arginine at position 8 distinguishes lypressin from human vasopressin and influences its receptor interaction profile. Studies on rat V1a receptors have demonstrated a specific rank order for the binding of various vasopressin analogues, illustrating the high specificity of these receptor interactions. For instance, research on rat kidney V1a receptors showed that the affinity for oxytocin (B344502) was lower than for arginine vasopressin and other synthetic analogues. While specific kinetic values for lypressin are not always detailed in comparative studies, the principle of differential affinity is well-established. For example, studies with other peptide ligands have shown varying affinities for the different vasopressin receptor subtypes, with a synthetic peptide exhibiting a dissociation constant (Ki) of 3.7 µM for rat V1a receptors, 14.6 µM for V1b receptors, and 64.5 µM for V2 receptors, highlighting a clear preference for the V1a subtype.

Table 2: Relative Binding Recognition of Vasopressin Analogues at Rat V1a Receptors This table illustrates the rank order of potency for recognition by the V1a receptor, as determined by competitive binding assays. A higher position indicates a greater ability to compete for binding.

| Rank | Compound |

|---|---|

| 1 | desGly⁹-d-(CH₂)₅-[Tyr(Et)₂,Val⁴]arginine vasopressin |

| 2 | Arginine Vasopressin (AVP) |

| 3 | d(CH₂)₅[Tyr(Me)₂]AVP |

| 4 | [8-Arginine]vasotocin (AVT) |

| 5 | Oxytocin (OT) |

Source: Adapted from research on rat cortical collecting ducts.

Intracellular Signaling Pathways Mediated by this compound

The binding of this compound to its cognate receptors initiates signal transduction, a process that converts the external hormonal signal into an intracellular response. This is accomplished through distinct pathways associated with the specific receptor subtype that is activated.

G-Protein Coupled Receptor (GPCR) Transduction Mechanisms

Vasopressin receptors are members of the large family of G protein-coupled receptors (GPCRs), characterized by their structure of seven transmembrane helices. The signal transduction process begins when lypressin binds to the extracellular domain of a receptor, inducing a conformational change. This change is transmitted to an associated intracellular heterotrimeric G-protein, causing it to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), thereby becoming active.

The identity of the G-protein determines the subsequent signaling cascade.

V1a and V1b Receptors couple to G-proteins of the Gq/11 family.

V2 Receptors couple to Gs G-proteins.

The activated G-protein then dissociates and interacts with downstream effector enzymes to generate second messengers.

Phosphatidylinositol-Calcium Second Messenger System Activation

The V1a receptor-mediated effects of lypressin are transduced via the phosphatidylinositol-calcium signaling pathway. This cascade is initiated by the activation of the Gq/11 protein, which in turn stimulates the membrane-bound enzyme phospholipase C (PLC).

PLC acts on a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), hydrolyzing it into two distinct second messengers:

Inositol (B14025) 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses from the plasma membrane into the cytoplasm.

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

IP3 binds to specific IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. This binding opens calcium channels, leading to a rapid release of stored Ca²⁺ into the cytosol and a sharp increase in the intracellular calcium concentration. This surge in cytosolic Ca²⁺, often in concert with DAG, activates a variety of downstream effector proteins, most notably protein kinase C (PKC), to bring about the final cellular responses, such as smooth muscle contraction.

Adenylate Cyclase and Cyclic AMP (cAMP)-Dependent Signaling Pathway Modulation

The binding of Lypressin to the vasopressin V2 receptor, a Gs protein-coupled receptor, is a key event in the activation of the adenylate cyclase signaling pathway. nih.govwikipedia.org This interaction triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org

The resulting increase in intracellular cAMP concentration serves as a second messenger, propagating the signal within the cell. nih.gov This elevation in cAMP is a critical step in mediating the downstream effects of Lypressin through the V2 receptor. nih.gov

Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathway Interactions in Cellular Responses

The activation of the V2 receptor by Lypressin and the subsequent rise in intracellular cAMP directly leads to the activation of Protein Kinase A (PKA). nih.gov PKA is a cAMP-dependent protein kinase that, once activated, phosphorylates a multitude of downstream target proteins, thereby altering their activity and bringing about specific cellular responses. nih.gov

Concurrently, Lypressin's binding to the V1a receptor initiates a separate signaling cascade through the activation of phospholipase C (PLC). This pathway leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC).

While initiated by distinct receptor subtypes, there is evidence of crosstalk between the PKA and PKC signaling pathways in the context of vasopressin receptor activation. For instance, activation of V1a receptors can lead to the production of prostaglandins, which have been shown to inhibit V2 receptor-mediated cAMP accumulation, suggesting an inhibitory interaction where the PKC pathway can downregulate the PKA pathway. nih.gov Furthermore, in certain pathological conditions like polycystic kidney disease, the interplay between cAMP/PKA and calcium signaling (influenced by the PLC/PKC pathway) is complex, with cAMP potentially exerting proliferative effects that are linked to dysregulated intracellular calcium levels. nih.gov This highlights the potential for intricate interactions between the two major signaling arms activated by Lypressin.

Quantitative Ligand-Receptor Binding Studies (e.g., Kᵢ, Kₐct Determinations)

The affinity and activity of Lypressin at its receptors have been quantified in various studies. The inhibition constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor, while the half-maximal effective concentration (EC₅₀) reflects the concentration of a ligand required to elicit a half-maximal response and can be used as a measure of its activation potential (potency).

One study reported a Kᵢ value of 7.3 nM for Lypressin at the vasopressin receptor, based on displacement experiments in COS7 cells transfected with the V2[Lys8]VP-receptor. ncats.io

A comparative in vitro study provided detailed binding and activity data for Lypressin ([Lys⁸]-vasopressin or LVP) at human V1 and V2 receptors expressed in Chinese hamster ovary cells. nih.govdovepress.comnih.govdovepress.com The results demonstrated that Lypressin is a full agonist at both V1 and V2 receptors. nih.govdovepress.com The binding affinity and functional potency of Lypressin were compared to Arginine Vasopressin (AVP), the endogenous human hormone. nih.govdovepress.com

Below are interactive data tables summarizing the quantitative findings from this research.

Table 1: Binding Affinity (Kᵢ) of Lypressin at Human Vasopressin Receptors

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| Lypressin (LVP) | V1 | 1.8 |

| Lypressin (LVP) | V2 | 11.2 |

| Arginine Vasopressin (AVP) | V1 | 0.9 |

| Arginine Vasopressin (AVP) | V2 | 0.9 |

Data sourced from an in vitro study comparing vasopressin analogues. nih.govdovepress.com

Table 2: Functional Potency (EC₅₀) of Lypressin at Human Vasopressin Receptors

| Compound | Receptor | EC₅₀ (nM) |

|---|---|---|

| Lypressin (LVP) | V1 | 1.6 |

| Lypressin (LVP) | V2 | 0.8 |

| Arginine Vasopressin (AVP) | V1 | 0.4 |

| Arginine Vasopressin (AVP) | V2 | 0.2 |

Data sourced from an in vitro study measuring intracellular calcium mobilization (V1) and cyclic adenosine monophosphate production (V2). nih.govdovepress.comnih.gov

Peptide Synthesis and Analogue Development for Research Applications

Methodologies for Lypressin (B1675749) Acetate (B1210297) Synthesis

The synthesis of peptides like lypressin acetate can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). scispace.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble solid support or resin. bachem.comjpt.comnih.gov This technique, pioneered by R. Bruce Merrifield, has revolutionized peptide synthesis due to its efficiency and suitability for automation. jpt.com

The general process for SPPS involves several cycles, with each cycle adding one amino acid: bachem.comluc.edu

Resin Preparation: The process begins with a polymeric resin, often made of polystyrene or polyethylene (B3416737) glycol, which is swelled in a suitable solvent. jpt.comluc.edu The resin is functionalized with a linker molecule to which the first protected amino acid is attached by its C-terminus. nih.govluc.edu

Deprotection: The temporary protecting group on the N-terminus of the attached amino acid (e.g., Fmoc or Boc) is removed. bachem.com

Coupling: The next N-protected amino acid in the sequence is activated and added, forming a peptide bond with the deprotected N-terminus of the growing chain. luc.edu Excess reagents are used to drive the reaction to completion. nih.gov

Washing: The solid support allows for easy removal of excess reagents and by-products by simple filtration and washing, a key advantage of SPPS. bachem.comnih.gov

Final Cleavage: After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov

For lypressin, which contains a disulfide bridge, an additional step of on-resin or in-solution oxidation is required to form the cyclic structure between the two cysteine residues. google.com

Table 1: Key Stages of Solid-Phase Peptide Synthesis (SPPS)

| Stage | Description | Key Reagents/Components |

| Resin Attachment | The first C-terminal amino acid is covalently bonded to an insoluble polymer support via a linker. | Polystyrene-based resins (e.g., Wang, Rink Amide), Linkers |

| Chain Elongation | The peptide chain is extended through repeated cycles of deprotection and coupling of N-protected amino acids. | Protected amino acids (Fmoc/Boc), Coupling reagents (e.g., DCC, HBTU), Solvents (e.g., DMF, NMP) |

| Cyclization | For cyclic peptides like lypressin, a disulfide bond is formed between two cysteine residues. This can be done on-resin. | Oxidizing agents |

| Cleavage | The completed peptide is detached from the solid support and side-chain protecting groups are removed. | Strong acids (e.g., Trifluoroacetic Acid - TFA) |

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where peptide chains are assembled while dissolved in a solution. neulandlabs.com Unlike SPPS, the growing peptide is not attached to a solid resin. neulandlabs.com To facilitate purification after each step, the C-terminus of the peptide is often attached to a soluble tag, which allows for selective precipitation or extraction. bachem.com

LPPS combines the advantages of classical solution synthesis with the simplified purification of SPPS. scispace.com It is particularly well-suited for the large-scale production of shorter peptides and is considered a more sustainable or "green" option due to the reduced use of excess reagents and solvents compared to SPPS. scispace.combachem.com Modern LPPS can be performed using flow chemistry, where reagents are pumped through a reactor, allowing for rapid and scalable synthesis. vapourtec.com The process generally involves coupling amino acids one by one in solution, with purification of the intermediate peptide at each stage. neulandlabs.com

Table 2: Comparison of SPPS and LPPS for Peptide Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Reaction Medium | Growing peptide is attached to an insoluble solid support. bachem.com | Growing peptide is dissolved in a liquid solvent. neulandlabs.com |

| Purification | Excess reagents removed by simple filtration and washing. bachem.com | Intermediates purified by extraction or crystallization. neulandlabs.com |

| Automation | Easily automated. jpt.com | More labor-intensive, though flow chemistry enables automation. neulandlabs.comvapourtec.com |

| Scalability | Excellent for research scale; can be challenging for large scale. bachem.com | Well-suited for large-scale and industrial production. scispace.combachem.com |

| Waste Generation | Generates significant solid and solvent waste. neulandlabs.com | Generally produces less waste. bachem.com |

| Ideal Application | Rapid synthesis of many different peptides for research. jpt.com | Manufacturing of a specific peptide on a larger scale. scispace.com |

Design and Synthesis of Lypressin Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of lypressin analogues are essential for understanding how specific amino acid residues contribute to the peptide's binding affinity and biological activity at vasopressin and oxytocin (B344502) receptors. nih.govresearchgate.net SAR studies involve systematically modifying the peptide's structure and observing the resulting changes in its pharmacological profile. mdpi.com

Researchers have created numerous lypressin and vasopressin analogues by substituting specific amino acids or chemically modifying them. nih.govresearchgate.net These modifications help to identify which parts of the peptide are critical for receptor interaction and activation. mdpi.com

Notable research findings include:

Position 2 Modifications: The substitution of Tyrosine (Tyr) at position 2 with O-alkylated tyrosine derivatives has been explored. For example, the synthesis of [Mpa¹,Tyr(Et)²]-LVP (1-deamino-2-O-ethyltyrosine-8-lysine-vasopressin) resulted in an analogue with weak agonist properties that could inhibit the antidiuretic response of lypressin under certain conditions. nih.gov This suggests that the size and nature of the substituent at this position are critical for activity. nih.gov

Position 8 Modifications: Lypressin itself is an analogue of Arginine Vasopressin (AVP), where the basic Arginine (Arg) at position 8 is replaced by Lysine (B10760008) (Lys). nih.gov This single substitution alters the receptor selectivity and potency profile. Further modifications at this position continue to be an area of interest for developing receptor-specific analogues.

Table 4: Examples of Lypressin Analogues and their SAR Insights

| Analogue | Modification | Key Finding | Reference |

| [Tyr(Et)²]-LVP | O-ethylation of Tyrosine at position 2. | Possessed weak agonistic properties for both antidiuretic and pressor activity. | nih.gov |

| [Mpa¹,Tyr(Et)²]-LVP | Deamination at position 1 and O-ethylation of Tyrosine at position 2. | Acted as an inhibitor of the antidiuretic response to LVP infusion. | nih.gov |

| [Mpa¹,Tyr(n-hexyl)²]-LVP | Deamination at position 1 and O-hexylation of Tyrosine at position 2. | Showed no antagonistic activity, indicating a size limit for the alkyl substituent. | nih.gov |

Lypressin is a naturally cyclic peptide due to the disulfide bond between the cysteine residues at positions 1 and 6. kpresearcherprofiles.orgnih.gov This cyclic structure is crucial for its biological activity as it constrains the peptide into a specific conformation for receptor binding. The synthesis of cyclic analogues involves forming this disulfide bridge, typically through oxidation after the linear peptide has been assembled. google.com

Beyond the native disulfide bridge, other cyclization strategies are used to create novel analogues with enhanced stability or altered activity profiles. nih.gov These strategies include:

Head-to-Tail Cyclization: Forming an amide bond between the N-terminal amino group and the C-terminal carboxyl group to create a fully cyclic backbone. nih.gov

Side-Chain Cyclization: Creating a covalent bond between the side chains of two different amino acids within the sequence. nih.gov

Turn Inducers: To facilitate the difficult step of macrocyclization, temporary "turn inducers" like pseudoprolines can be incorporated into the linear peptide sequence. These moieties force the peptide backbone into a U-shape (a cisoid amide bond), which makes the cyclization step more efficient. The inducer can then be removed to yield the final cyclic peptide. researchgate.net

These advanced synthetic approaches allow for the creation of a diverse library of constrained lypressin analogues, providing deeper insights into the conformational requirements for receptor binding and activation.

Research into Prodrugs of Lypressin (e.g., Terlipressin (B549273) Conversion)

In the field of peptide research, the development of prodrugs is a key strategy to enhance the therapeutic profile of active compounds. A prominent example in the context of vasopressin analogues is Terlipressin, which functions as a prodrug for Lypressin (lysine-vasopressin). drugbank.comnih.gov Terlipressin is a synthetic analogue of vasopressin, specifically triglycyl-lysine-vasopressin, designed to have a longer duration of action and increased stability compared to the native hormone. derangedphysiology.commdpi.com It is pharmacologically active on its own but exerts its primary, sustained effects through its slow conversion in the body into the active metabolite, Lypressin. drugbank.commims.com This conversion process allows for a gradual release of Lypressin, maintaining effective concentrations over a more extended period, which is advantageous for research applications studying sustained receptor activation. derangedphysiology.comnih.gov The investigation of Terlipressin provides a valuable model for understanding how modifications to a peptide's structure can alter its pharmacokinetic properties, transforming it into a slow-release therapeutic agent. derangedphysiology.com

Mechanism of Enzymatic Cleavage by Tissue Peptidases

The conversion of Terlipressin to Lypressin is a clear illustration of a prodrug activation mechanism mediated by endogenous enzymes. drugbank.comnih.gov The process is not dependent on metabolism in the blood or plasma but occurs within various body tissues. drugbank.com The core mechanism involves the enzymatic cleavage of the N-terminal triglycyl moiety from the Terlipressin molecule. drugbank.comnih.gov This reaction is catalyzed by various tissue peptidases, which are enzymes that hydrolyze peptide bonds. drugbank.comnih.gov

Peptidases are ubiquitous in tissues and are a primary pathway for peptide degradation and activation. drugbank.comnih.gov In the case of Terlipressin, these enzymes sequentially cleave the three glycine (B1666218) residues attached to the N-terminus of the core Lypressin structure. nih.govderangedphysiology.com This enzymatic action releases the pharmacologically active Lypressin. nih.govmims.com The concentration of the active metabolite, Lypressin, begins to rise approximately 30 minutes after administration of Terlipressin, reaching peak levels between 60 and 120 minutes. mims.com This slow conversion is responsible for the extended biological half-life and sustained activity of Lypressin derived from its prodrug. drugbank.comderangedphysiology.com The ubiquitous nature of these peptidases means that the conversion is generally consistent and less likely to be affected by specific disease states or other drugs. drugbank.com

Purity and Characterization of Research-Grade this compound and Analogues

The reliability and reproducibility of research findings involving this compound and its analogues are critically dependent on the purity and accurate characterization of the peptide. nbinno.comnbinno.com For research use, this compound must be of high purity, ensuring that observed biological effects are attributable to the compound of interest and not to contaminants or byproducts from the synthesis process. nbinno.comsigmaaldrich.com Suppliers of research-grade peptides provide a Certificate of Analysis, which details the purity and identity of the specific lot. simsonpharma.com

A suite of robust analytical techniques is employed to ensure the identity, purity, structure, and quality of this compound. ijsra.net These methods provide comprehensive information about the peptide's primary structure and conformational integrity. ijsra.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of this compound. ijsra.net It separates the target peptide from impurities, allowing for quantification of purity levels. Reverse-phase HPLC (RP-HPLC) is commonly used for this purpose. researchgate.net

Mass Spectrometry (MS): MS is essential for verifying the molecular weight and confirming the amino acid sequence of the peptide. ijsra.net Techniques like Electrospray Ionization (ESI-MS) can precisely determine the mass of this compound, confirming its identity and detecting potential modifications. ijsra.net

Amino Acid Analysis (AAA): This method is used to determine the amino acid composition of the peptide, providing further confirmation of its identity and structure. researchgate.net It verifies that the correct amino acids are present in the correct ratios.

Capillary Electrophoresis (CE): CE offers a high-resolution separation method that can detect subtle structural variations and impurities based on charge and size, complementing HPLC analysis. ijsra.netbio-techne.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the three-dimensional structure and folding of the peptide in solution, which is crucial for understanding its interaction with receptors. ijsra.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure (e.g., alpha-helices, beta-sheets) of the peptide. ijsra.net Studies on Lypressin have used techniques like circular dichroism and Raman spectroscopy to reveal conformational flexibility in its disulfide bridge. mdpi.com

Pharmacological Research in Preclinical Models

Animal Model Investigations (Non-Clinical)

Investigations using isolated mesenteric arteries from animal models have confirmed the potent vasoconstrictor properties of vasopressin analogues. In rat mesenteric artery rings, vasopressin causes concentration-dependent contractions, an effect mediated by V1 receptors. nih.gov The V1-receptor antagonist d(CH2)5Tyr(Me)AVP effectively blocks this response. nih.gov

A key finding is that low, non-contractile concentrations of vasopressin strongly potentiate the vasoconstrictor responses to other stimuli, such as noradrenaline and electrical stimulation of perivascular nerves. nih.gov This augmenting effect is also mediated by V1 receptors and involves an increase in calcium entry through dihydropyridine-sensitive calcium channels. nih.gov

Studies on human isolated mesenteric arteries show that vasopressin produces potent, endothelium-independent contractions. nih.gov This confirms that the direct vasoconstrictor effect observed in animal models is translatable to human tissue.

Table 3: Vasoconstrictor Effect of Vasopressin in Rat Mesenteric Artery Pharmacological parameter indicating the potency of vasopressin-induced contraction.

| Parameter | Value | Tissue | Source |

|---|---|---|---|

| pD2 | 8.36 ± 0.09 | Rat Mesenteric Artery | nih.gov |

Renal System Research (e.g., Antidiuretic Effects in Non-anesthetized Dwarf Pigs)

Lypressin (B1675749), also known as lysine-vasopressin, is the naturally occurring antidiuretic hormone in pigs. nih.govnih.gov Its primary role in the renal system is the regulation of water reabsorption. Research in porcine models has been crucial for understanding its physiological effects, which are comparable to the function of arginine-vasopressin in humans and other mammals.

Studies have confirmed the antidiuretic potency of lypressin in pigs. nih.gov Its mechanism of action involves binding to vasopressin receptors in the kidneys, which facilitates water conservation. While specific studies on non-anesthetized dwarf pigs are not detailed in the available literature, research on domestic pigs (Sus scrofa) serves as the primary model. nih.govmims.com In these animals, lypressin's effects on urine osmolality and volume are key indicators of its antidiuretic function. For instance, in states of hydropenia, the administration of vasopressin analogues leads to a significant concentration of urine. mims.com Furthermore, investigations into vasopressin analogues in porcine models of septic shock have shown that these peptides can have a favorable impact on renal function, improving urine output and renal blood flow.

Gastrointestinal System Research (e.g., Smooth Muscle Contraction, Gastric Lesion Potentiation)

Lypressin exerts significant effects on the gastrointestinal (GI) system, primarily through its potent vasoconstrictive properties and its ability to stimulate smooth muscle.

Smooth Muscle Contraction: While detailed in vitro studies on isolated GI smooth muscle are limited, the pharmacological profile of lypressin indicates a clear effect on gut motility. Reported side effects in humans following large doses include gastrointestinal disturbances, cramps, and a desire to defecate, all of which are suggestive of increased smooth muscle contraction in the GI tract. mims.com Preclinical studies in dogs have demonstrated that lypressin is a powerful vasoconstrictor in the gastrointestinal area. It causes a marked reduction in blood flow to the left gastric artery and the cranial and caudal mesenteric and pancreaticoduodenal arteries. nih.gov This reduction in blood flow is due to a direct increase in vascular impedance. nih.gov

Gastric Lesion Potentiation: Research in rat models has shown that vasopressin plays an aggressive role in the development of various types of gastric mucosal injuries. Exogenous administration of [Lys8]Vasopressin (Lypressin) was found to aggravate gastric lesions induced by ethanol, indomethacin, reserpine, cold-restraint stress, and hemorrhagic shock. nih.gov This suggests that lypressin can potentiate gastric damage under these conditions. The study noted that circulating vasopressin levels were increased by most of these stressors, and specific binding sites for vasopressin were identified on the blood vessels of the gastric mucosa, indicating a direct pathway for its action. nih.gov

Central Nervous System Research (e.g., Antinociceptive Activity in Rats)

Vasopressin neurons project to areas of the central nervous system (CNS) involved in pain perception, and research indicates that lypressin has a centrally mediated antinociceptive (pain-reducing) effect. nih.gov

A key study in rats investigated the effects of lysine-vasopressin (LVP) on pain responses using the tail-flick test. nih.gov When administered directly into the cerebral ventricles (intracerebroventricularly, ICV), lypressin produced a significant, dose-dependent increase in the time it took for the rats to flick their tails away from a heat source, indicating an analgesic effect. nih.gov In contrast, subcutaneous injections did not produce the same effect, suggesting that lypressin's action on pain modulation occurs within the CNS. nih.gov This central site of action is supported by findings that arginine-vasopressin (AVP), a closely related peptide, also produces antinociception when microinjected into specific brain nuclei like the caudate nucleus. nih.govnih.gov The antinociceptive effects of vasopressins are believed to be mediated through V1a receptors in the brain and spinal cord. nih.gov

Table 1: Antinociceptive Effect of Intracerebroventricular (ICV) Lypressin in Rats

| Compound | Administration Route | Dose | Effect on Tail-Flick Latency | Source |

|---|---|---|---|---|

| Lypressin (LVP) | ICV | 150 ng | Significant Increase | nih.gov |

| Lypressin (LVP) | ICV | 500 ng | Significant Increase | nih.gov |

| Lypressin (LVP) | Subcutaneous (SC) | 150-1500 ng | No significant increase | nih.gov |

Comparative Pharmacological Studies Across Different Species (e.g., pigs, marsupials, rats, dogs)

The pharmacology of vasopressin analogues shows notable variation across different species. Lypressin ([Lys8]-vasopressin) is the native form of the hormone in pigs and their relatives. researchgate.net

Pigs: As the endogenous hormone, lypressin is the standard for antidiuretic activity in pigs (Sus scrofa). nih.gov

Marsupials: Research has identified that some marsupials, such as the red kangaroo and the tammar wallaby, possess both lysine-vasopressin and another unique peptide, phenypressin (B12734787) ([Phe2-Arg8]-vasopressin). researchgate.net

Rats: The rat is a common model for studying the central effects of lypressin, particularly its antinociceptive properties. nih.gov Studies in rats have also been used to evaluate the antidiuretic activity of lypressin analogues.

Dogs: In anesthetized dogs, intravenous lypressin produces a dose-dependent increase in blood pressure and a decrease in heart rate. nih.gov Conversely, when administered centrally (intracisternally), it causes a decrease in blood pressure, indicating its involvement in central cardiovascular control. nih.govnih.gov Studies in dogs have also detailed its potent vasoconstrictive effects in the gastrointestinal tract and its ability to stimulate hydrocortisone (B1673445) secretion. nih.govscilit.com

Table 2: Comparative Effects of Lypressin Across Species

| Species | Key Findings | Source(s) |

|---|---|---|

| Pigs | Endogenous antidiuretic hormone. | nih.govresearchgate.net |

| Marsupials | Possess both lypressin and phenypressin. | researchgate.net |

| Rats | Demonstrates central antinociceptive activity (ICV administration). | nih.gov |

| Dogs | Causes peripheral vasoconstriction and central hypotensive effects; potent GI vasoconstrictor. | nih.govnih.govnih.gov |

Analytical Methodologies for Lypressin Acetate in Research

Chromatographic Techniques for Peptide Analysis

Chromatography is an indispensable tool for the separation and purification of peptides like Lypressin (B1675749) Acetate (B1210297) from complex mixtures. The choice of chromatographic technique is dictated by the specific analytical goal, whether it is for purity assessment, quantification, or characterization of impurities.

Liquid Chromatography (LC) Applications

Liquid chromatography is the cornerstone of peptide analysis. In the context of Lypressin Acetate, LC methods are routinely used for quality control, stability studies, and characterization. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The versatility of LC allows for various modes of separation to be employed, each exploiting different physicochemical properties of the peptide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for assessing the purity and content of this compound. vulcanchem.comselleckchem.com Purity standards for this compound are typically expected to exceed 98%, a threshold that is routinely verified by HPLC. vulcanchem.com The method's high resolution and sensitivity make it ideal for separating this compound from closely related impurities and degradation products.

A common configuration for the analysis of this compound is reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by its hydrophobic character, which is influenced by its amino acid composition, including the aromatic residues Tyrosine and Phenylalanine. Detection is often performed using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. The acetate content of this compound can also be determined by HPLC, often with detection at a low UV wavelength such as 210 nm. selleckchem.com

Table 1: Typical RP-HPLC Parameters for Peptide Analysis (Illustrative)

| Parameter | Typical Setting |

| Column | C18, C8 |

| Mobile Phase A | Water with an ion-pairing agent (e.g., 0.1% TFA) |

| Mobile Phase B | Acetonitrile with an ion-pairing agent (e.g., 0.1% TFA) |

| Gradient | Increasing concentration of Mobile Phase B over time |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV/DAD (e.g., 210-280 nm) |

| Column Temperature | 25 - 60 °C |

This table represents typical starting conditions for peptide analysis and would be optimized for the specific analysis of this compound.

Specialized Chromatographic Separations

Beyond standard RP-HPLC, a variety of specialized chromatographic techniques can be applied to address specific analytical challenges in this compound research.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for separating polar compounds that are weakly retained in RP-HPLC. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. nih.gov While specific applications for this compound are not extensively documented, HILIC could be employed for the separation of polar degradation products or for the analysis of post-translational modifications if they were to occur. researchgate.net

Cation-Exchange Chromatography (CEX): CEX separates molecules based on their net positive charge at a given pH. Lypressin, with its basic lysine (B10760008) residue, carries a positive charge at acidic to neutral pH, making it amenable to CEX. This technique is particularly useful for separating charge variants, such as deamidated forms which can arise during storage or manufacturing. While detailed methods for Lypressin are not readily available, the principles of CEX are widely applied in the purification and analysis of therapeutic proteins and peptides. nih.gov

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, or size in solution. researchgate.net It is the standard method for quantifying aggregates (dimers, trimers, and higher-order oligomers) in biopharmaceutical products. creative-proteomics.comwaters.com For this compound, SEC would be critical in stability studies to monitor for the formation of aggregates, which can impact the product's properties. The method uses a porous stationary phase that allows smaller molecules to penetrate the pores, resulting in a longer elution time compared to larger molecules that are excluded. nih.govyoutube.com

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It has gained traction for the analysis of peptides due to its potential for faster separations compared to HPLC. researchgate.net By incorporating polar modifiers and additives, SFC can be adapted for the separation of polar and ionic compounds like peptides. researchgate.net While still an emerging technique for peptides, SFC offers orthogonal selectivity to RP-HPLC and could be a powerful tool for resolving complex impurity profiles of this compound. fu-berlin.de

Mass Spectrometry (MS) Applications in Peptide Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for the structural characterization and sensitive detection of peptides like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Characterization

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an unparalleled combination of separation and specific detection. This technique is invaluable for the definitive identification of this compound and the characterization of its impurities and metabolites.

In an LC-MS/MS experiment, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the peptide molecules are ionized, typically by electrospray ionization (ESI). The resulting ions are then selected in the first mass analyzer (MS1), fragmented, and the fragment ions are analyzed in the second mass analyzer (MS2). This process provides a fragmentation pattern, or "fingerprint," that is unique to the peptide's structure.

For a related peptide, desmopressin (B549326), an LC-MS/MS method was developed for its determination in human plasma. nih.gov The method utilized solid-phase extraction for sample cleanup, followed by UPLC-MS/MS analysis. The protonated molecule [M+H]⁺ was selected as the precursor ion, and specific product ions were monitored for quantification. nih.gov A similar approach could be readily adapted for the sensitive and selective analysis of this compound in various matrices.

Table 2: Illustrative LC-MS/MS Parameters for Peptide Quantification (based on Desmopressin analysis)

| Parameter | Example Setting | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion (Q1) | [M+H]⁺ or [M+2H]²⁺ | celerion.com |

| Product Ion (Q3) | Specific fragment ions | nih.gov |

| Collision Energy | Optimized for specific peptide fragmentation | |

| Dwell Time | Optimized for signal-to-noise | celerion.com |

This table illustrates the types of parameters that would be defined in a specific LC-MS/MS method for this compound.

A novel LC-MS/MS method has also been developed for the quantitative measurement of acetate in pharmaceutical peptides. selleckchem.com This method uses reversed-phase chromatography to elute the acetate ions, followed by post-column infusion of a basic solution to facilitate detection in negative ion mode. selleckchem.com This allows for the simultaneous quantification of the peptide and its counter-ion from the same sample injection. selleckchem.com

Mass Spectrometry-based Proteomic Studies

While specific proteomic studies focusing on this compound are not widely published, the methodologies used in proteomics are highly relevant for a comprehensive understanding of the peptide. Proteomics involves the large-scale study of proteins and peptides.

In a research context, mass spectrometry-based proteomic approaches could be used to study the in vitro and in vivo stability of this compound. By incubating the peptide in biological matrices (e.g., plasma, tissue homogenates) and analyzing the sample at different time points using LC-MS/MS, it is possible to identify and quantify degradation products. This information is crucial for understanding the metabolic fate of the peptide.

Proteomic analyses often rely on enzymatic digestion of proteins into smaller peptides prior to LC-MS/MS analysis. While Lypressin is already a peptide, similar fragmentation strategies induced by collision-induced dissociation (CID) in the mass spectrometer are used to sequence the peptide and identify any modifications. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable in these studies, as it provides highly accurate mass measurements, which aids in the confident identification of the peptide and its metabolites. researchgate.net

Immunoassay Development for Research Sample Analysis

The quantification of this compound and its analogues in biological matrices for research purposes often necessitates the development of sensitive and specific immunoassays. Radioimmunoassay (RIA) is a classic example of a competitive binding assay developed for peptide analysis.

A key aspect of developing such an assay is the production of a highly specific antiserum that can distinguish the target peptide from other endogenous molecules. For instance, in the development of an RIA for a Lypressin analogue, Nα-triglycyl-lysine⁸-vasopressin, the immunogen's hapten conjugation site was carefully controlled to generate specific antibodies. lu.se The resulting antiserum demonstrated specificity for the N-terminal triglycyl-extension and also for several amino acid residues within the vasopressin ring structure. lu.se

The performance of an immunoassay is defined by several parameters, including its sensitivity, specificity (cross-reactivity), and precision. For the aforementioned Nα-triglycyl-lysine⁸-vasopressin RIA, the sensitivity was determined to be 5 pg/tube. lu.se The precision was evaluated by the intra-assay coefficient of variation (CV), which was found to be between 5-6% at concentrations of 17 and 70 pg/tube. lu.se Cross-reactivity studies are crucial to ensure the assay's specificity.

For sample analysis, such as quantifying the peptide in human plasma, a pre-analytical extraction step using a technique like Sep-Pak C18 chromatography is often employed to concentrate the analyte and remove interfering substances. lu.se The identity of the measured immunoreactivity is typically confirmed using a chromatographic method, such as reversed-phase chromatography. lu.se

Characterization and Reference Standards for Lypressin Impurities and Related Peptides

The quality control of this compound in research settings relies on the accurate identification and quantification of impurities. knorspharma.com Impurities in synthetic peptides can arise during the manufacturing process (process-related impurities) or from degradation over time (degradants). nih.gov Most peptides, including Lypressin, are produced via solid-phase peptide synthesis (SPPS), which can introduce several predictable impurity types. nih.gov

Common process-related impurities from SPPS include:

Deletion of amino acids: Caused by inefficient Fmoc-deprotection. nih.gov

Insertion of amino acids: Resulting from the use of excess amino acid reagents. nih.gov

Diastereomeric impurities: Arising from the racemization of amino acid residues. nih.gov

Peptide-protection adducts: Due to incomplete deprotection of amino acid side chains. nih.gov

Oxidation of susceptible amino acid side chains. nih.gov

Dimeric and oligomeric impurities . nih.gov

Degradation-related impurities can form through mechanisms such as deamidation, oxidation, and the formation of pyroglutamate (B8496135) or succinimide (B58015) structures. nih.govlcms.cz

To control these impurities, well-characterized reference standards are essential. amazonaws.com Regulatory bodies and pharmacopeias like the United States Pharmacopeia (USP) provide guidance and official reference standards for active pharmaceutical ingredients (APIs) and their related impurities. knorspharma.comusp.org For Lypressin, the USP offers a reference standard for the API and has developed reference materials for several process-related and degradant impurities. usp.org Commercial suppliers also provide a range of Lypressin-related impurities for use in method development, validation, and quality control. pharmaffiliates.comsynzeal.com These reference standards are used to verify the specificity of analytical methods and to accurately quantify any impurities present in a research sample. synzeal.com

The characterization of these impurity reference standards is critical and typically involves a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm identity. amazonaws.com Purity is often assessed using chromatographic methods like High-Performance Liquid Chromatography (HPLC). amazonaws.com

Method Validation for Research and Preclinical Studies

Analytical method validation provides documented evidence that a specific method is suitable for its intended purpose. ijpsjournal.com For research and preclinical studies involving this compound, analytical methods must be validated to ensure the reliability and accuracy of the data generated. conicet.gov.ar The validation process follows guidelines, such as those from the International Council for Harmonisation (ICH), and evaluates several key performance characteristics. mdpi.com While methods for preclinical studies often require rigorous validation, the extent can be adapted based on the stage of research. conicet.gov.ar

The primary analytical technique for the analysis of peptides like Lypressin and its prodrug Terlipressin (B549273) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). ijpsjournal.com Validation of an RP-HPLC method for this compound would involve assessing the following parameters:

Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components, including impurities, degradants, and matrix components. conicet.gov.ar This is often demonstrated by achieving baseline separation of the Lypressin peak from all other peaks. conicet.gov.ar

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ijpsjournal.com A series of solutions at different concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve is calculated. ijpsjournal.com

Accuracy: The closeness of the test results obtained by the method to the true value. ijpsjournal.com It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 50%, 100%, and 150%). ijpsjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsjournal.com It is evaluated at different levels:

Repeatability (System Precision): Assessed by performing multiple injections of the same standard solution. ijpsjournal.com

Intermediate Precision (Method Precision/Ruggedness): Reflects variations within a laboratory, such as using different analysts, different equipment, or on different days. ijpsjournal.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. amazonaws.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. amazonaws.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition), providing an indication of its reliability during normal usage. ijpsjournal.com

Structure Activity Relationship Sar Studies

Identification of Key Amino Acid Residues for Receptor Affinity and Agonistic Activity

The interaction of vasopressin analogues with their G protein-coupled receptors (V1aR, V1bR, and V2R) is a complex process governed by specific amino acid residues within the peptide sequence. nih.govresearchgate.net Lypressin (B1675749), or [Lys8]-vasopressin, differs from the human hormone arginine vasopressin (AVP) by the substitution of lysine (B10760008) for arginine at position 8. researchgate.net This position is a critical determinant of biological activity.

Research has shown that the nine-amino-acid sequence of vasopressin contains distinct sites responsible for binding and activation. The cyclic core (residues 1-6, formed by a disulfide bond between Cys1 and Cys6) and the C-terminal tripeptide tail (residues 7-9) both play crucial roles. researchgate.netresearchgate.net

Key findings on important residues include:

Position 8: The nature of the amino acid at this position is a primary determinant of pressor (V1) versus antidiuretic (V2) activity. The basic character of the residue is important.

C-terminal Tail (Residues 7-9): The conformation of the C-terminal tail, particularly the Pro-Lys-Gly-NH2 sequence in Lypressin, significantly modulates binding affinity. researchgate.net Studies on AVP have revealed that conformations where the tail is solvent-exposed and the Pro7 residue is in a trans configuration bind to the V1a receptor with significantly higher affinity. researchgate.netnih.gov This enhanced binding is attributed to unique interaction patterns between the peptide and transmembrane helices of the receptor. researchgate.net

Aromatic Residues (Tyr2 and Phe3): The aromatic side chains of Tyrosine at position 2 and Phenylalanine at position 3 are involved in crucial interactions with the receptor binding pocket. nih.gov Simulations suggest that for V1aR binding, these residues interact with transmembrane helices 2 and 4. nih.gov

Glutamine at Position 4: The glutamine residue at position 4 has been identified as important for the antiproliferative activity of some vasopressin analogues like dDAVP, highlighting the importance of the peptide's conformational loop. conicet.gov.ar

The alanine-scanning technique, where individual amino acid residues are systematically replaced with alanine, is a widely used method to probe the contribution of each residue to the peptide's activity and receptor binding. conicet.gov.ar Such studies, along with computational modeling, have helped to map the specific interactions that govern the affinity and agonistic function of vasopressin analogues. researchgate.netnih.gov

Correlation of Structural Modifications with Receptor Selectivity

Modifying the structure of vasopressin analogues is a key strategy for altering their selectivity towards different receptor subtypes (V1a, V1b, V2). nih.gov This allows for the development of drugs that target specific physiological pathways, potentially reducing side effects. wikipedia.org Lypressin itself has a different receptor profile compared to arginine vasopressin, and its prodrug, Terlipressin (B549273), shows increased selectivity for the V1 receptor. nih.gov

Systematic modifications have yielded important insights into the structural basis of receptor selectivity:

Substitution at Position 4 or 7: Replacing the natural amino acid with the achiral α-aminoisobutyric acid (Aib) at position 4 or 7 in arginine vasopressin results in analogues that selectively bind and activate the V2 receptor, exhibiting potent antidiuretic activity with minimal pressor effects. nih.gov

Modification of Proline at Position 7: The residue at position 7 influences the conformation of the C-terminal tail. Modification or replacement of Pro7 has been shown to affect V1a/V2 receptor selectivity. nih.gov

N-terminal Modifications: Changes at the N-terminus, such as deamination of the Cys1 residue (as seen in Desmopressin), can dramatically increase V2 selectivity and resistance to enzymatic degradation. mdpi.comconicet.gov.ar

The following table summarizes the effects of specific structural modifications on receptor selectivity in vasopressin analogues.

| Modification | Position(s) | Analogue Type | Effect on Receptor Selectivity | Reference(s) |

| Lysine substitution | 8 | Lypressin | Natural analogue with specific V1/V2 profile | researchgate.net |

| α-Aminoisobutyric acid (Aib) substitution | 4 or 7 | Synthetic AVP Analogue | Increased V2 receptor selectivity | nih.gov |

| Modification/Replacement | 7 | Synthetic AVP Analogue | Can alter V1a/V2 selectivity | nih.gov |

| N-terminal Glycyl addition & Lysine substitution | 8 | Terlipressin (Lypressin prodrug) | Increased V1 receptor selectivity vs. V2 | nih.gov |

| Deamination of Cysteine | 1 | Desmopressin (B549326) | Increased V2 receptor selectivity | mdpi.comconicet.gov.ar |

Rational Design Principles for Vasopressin Analogues with Tailored Pharmacological Profiles

The rational design of vasopressin analogues leverages the knowledge gained from SAR studies to create new molecules with specific, predetermined pharmacological properties. conicet.gov.arnih.gov The goal is to improve characteristics such as receptor affinity, selectivity, and metabolic stability. nih.gov

Key principles and strategies include:

Backbone Modification: Introducing non-standard amino acids or altering the peptide backbone can confer desirable properties. For instance, substituting with α-aminoisobutyric acid (Aib) at key positions can induce V2 selectivity and, in linear antagonists, enhance V1A affinity. nih.gov

Retro-Inverso Transformation: This strategy involves reversing the chirality of amino acid residues and the direction of the peptide bonds. While a total retro-inverso mimetic of AVP did not bind to V1A or V2 receptors, this approach was successfully used to design protease-resistant, high-affinity linear antagonists for the V1A receptor. nih.gov

Chimeric Peptides: This approach involves combining sequences from different peptides to create novel molecules. Chimeric analogues combining vasopressin and bradykinin (B550075) sequences have been synthesized, resulting in molecules that can act as agonists or high-affinity antagonists at their respective receptors. nih.gov

Targeted Amino Acid Substitution: Based on computational models and experimental data, specific residues can be targeted for modification. researchgate.netnih.gov For example, to enhance V1aR affinity, one could modify Tyr2 or Arg8 to favor the more active, extended C-terminal tail conformation. nih.gov Manipulating the cis-trans isomerization of the Pro7 residue is another proposed strategy to modulate binding affinity and selectivity. nih.gov

Evolutionary and Ala-Scan Approaches: An evolutionary approach, which looks at related peptides from other species (like inotocin from insects), can inspire the design of new analogues. conicet.gov.ar This, combined with a rational Ala-scan of a known selective analogue (like dDAVP), allows for a detailed understanding of the role of each residue, guiding the design of new compounds with enhanced properties. conicet.gov.ar

These design principles represent a shift from random screening to a more directed and efficient process for developing new therapeutic agents based on the vasopressin scaffold. mdpi.com

Research into Non-Peptide Vasopressin Receptor Modulators

While peptide analogues of vasopressin have been central to therapy and research, significant effort has been dedicated to the discovery and development of non-peptide molecules that can modulate vasopressin receptors. mdpi.comresearchgate.net These small-molecule compounds offer potential advantages, such as oral bioavailability. nih.govresearchgate.net

This research has led to a class of drugs known as "vaptans," which are non-peptide vasopressin receptor antagonists. researchgate.netnih.gov These compounds have been developed with varying selectivity for the V1a and V2 receptors.

Selective V2 Antagonists: A major focus has been on V2-selective antagonists, which promote aquaresis (excretion of solute-free water) by blocking vasopressin's action in the kidney's collecting ducts. nih.govnih.gov Compounds like Tolvaptan, Lixivaptan, and Satavaptan are orally active V2 antagonists. researchgate.netnih.gov SR 121463A was one of the first highly potent and selective non-peptide V2 antagonists described, demonstrating competitive antagonism at the human V2 receptor. nih.gov

Dual V1a/V2 Antagonists: Some non-peptide modulators, such as Conivaptan, are antagonists at both V1a and V2 receptors. researchgate.netnih.gov

Selective V1a and V1b Antagonists: Research has also yielded selective antagonists for other receptor subtypes. Relcovaptan is a selective V1a-receptor antagonist, and SSR-149415 is a selective V1b-receptor antagonist, which has been explored for potential applications in psychiatric disorders. researchgate.net

Non-peptide Agonists: More recently, research has even identified non-peptide vasopressin receptor agonists. The investigation of non-peptide antagonists led to the discovery that replacing a secondary amide bond in the "tail" of an antagonist with certain five-membered heterocyclic rings could impart agonist-like activity. capes.gov.br

The table below lists some of the non-peptide vasopressin receptor modulators and their primary receptor targets.

| Compound Name | Type | Primary Receptor Target(s) | Reference(s) |

| Tolvaptan | Antagonist | V2 | researchgate.netnih.gov |

| Lixivaptan | Antagonist | V2 | researchgate.netnih.gov |

| Satavaptan | Antagonist | V2 | researchgate.netnih.gov |

| Mozavaptan | Antagonist | V2 | researchgate.net |

| SR 121463A | Antagonist | V2 | nih.gov |

| Conivaptan | Antagonist | V1a / V2 | researchgate.netnih.gov |

| Relcovaptan | Antagonist | V1a | researchgate.net |

| SSR-149415 | Antagonist | V1b | researchgate.net |

Computational and in Silico Research Approaches

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Lypressin (B1675749), and its biological target, primarily the vasopressin receptors (V1a, V1b, and V2). nih.govbiorxiv.org Lypressin, an analogue of arginine vasopressin, exhibits its physiological effects by binding to these G protein-coupled receptors (GPCRs). nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netmui.ac.ir For Lypressin, this involves modeling the three-dimensional structure of the peptide and docking it into the binding pocket of the vasopressin receptors. Studies on vasopressin analogues have revealed that the binding is a complex interplay of polar and non-polar interactions. nih.gov The cyclic structure of Lypressin, formed by a disulfide bridge between cysteine residues, and its C-terminal tail play crucial roles in receptor recognition and binding affinity. nih.gov Research on similar vasopressin analogues has shown that specific amino acid residues can significantly influence the binding mode and selectivity for different receptor subtypes. For instance, modifications at positions 2 and 3 of the vasopressin ring can act as structural restraints, dictating the conformation of the analogue within the receptor cavity. nih.gov

Molecular dynamics simulations provide a more dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. nih.gov These simulations can reveal the stability of the docked pose, the flexibility of both the ligand and the receptor, and the detailed network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. biorxiv.org For vasopressin analogues, MD simulations have been employed to understand the conformational changes that occur upon binding and to explore the conformational space of the peptide in solution. nih.gov These studies have identified distinct conformational sub-ensembles of vasopressin, with the C-terminal tail conformation significantly modulating receptor binding affinities. nih.gov

Table 1: Key Research Findings from Molecular Docking and MD Simulations of Vasopressin Analogues

| Research Focus | Key Findings | Potential Relevance for Lypressin Acetate (B1210297) |

| Receptor Binding Mode | The cyclic core of vasopressin analogues binds within the transmembrane helices of the receptor, while the C-terminal tail interacts with the extracellular loops. nih.gov | The binding mode of Lypressin to vasopressin receptors is likely to follow a similar pattern, with the cyclic structure being crucial for anchoring and the tail modulating specificity. |

| Key Residue Interactions | Specific residues in the receptor, such as those in transmembrane helices 3, 4, and 6, form critical hydrogen bonds and hydrophobic interactions with the peptide. nih.gov | Identifying the key interacting residues for Lypressin can guide the design of more potent and selective analogues. |

| Conformational Dynamics | Vasopressin exists in multiple conformational states in solution, and the receptor appears to select for a specific conformation upon binding. nih.gov | Understanding the conformational landscape of Lypressin is essential for predicting its binding affinity and efficacy. |

| Influence of C-terminal Tail | The conformation of the three-residue C-terminal tail significantly impacts the dissociation constant of the ligand-receptor complex. nih.gov | The Pro-Lys-Gly-NH2 tail of Lypressin is a critical determinant of its interaction with vasopressin receptors. |

Virtual Screening Methodologies for Potential Biological Interactions

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a protein receptor. nih.govtandfonline.com This methodology is instrumental in the early stages of drug discovery for identifying novel ligands. nih.gov For Lypressin Acetate, VS can be employed to discover new molecules that interact with vasopressin receptors, potentially leading to the development of new agonists or antagonists with improved pharmacological profiles.

There are two primary approaches to virtual screening: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target receptor. tandfonline.com Large chemical databases are computationally "docked" into the binding site of the receptor, and a scoring function is used to estimate the binding affinity of each molecule. tandfonline.com For Lypressin's targets, the crystal structures of vasopressin receptors can be used to screen for new compounds that mimic the binding of the natural hormone. biorxiv.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the receptor is unknown or of low resolution, LBVS can be used. This approach utilizes the structure of known active ligands, like Lypressin itself, to identify other molecules with similar properties. mdpi.com One common LBVS method is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific receptor. acs.org A pharmacophore model can be generated based on the structure of Lypressin and then used to search for other molecules that match this spatial arrangement of features.

A study on vasopressin V1a receptor antagonists successfully utilized virtual screening to probe the conformational space of vasopressin and identify structures that favor binding. nih.gov This "virtual conformational space screening" approach can be adapted to explore the structural dynamics of Lypressin and its interactions with its receptors. nih.gov

Table 2: Virtual Screening Methodologies and Their Application to Lypressin Research

| Methodology | Description | Potential Application for this compound |

| Structure-Based Virtual Screening (SBVS) | Docking large libraries of compounds into the 3D structure of a target receptor to predict binding affinity. tandfonline.com | Discovering novel small molecule agonists or antagonists of vasopressin receptors by using the receptor's crystal structure. |

| Ligand-Based Virtual Screening (LBVS) | Using the structure of a known active ligand to find other molecules with similar properties. mdpi.com | Identifying new potential ligands by searching for compounds that are structurally similar to Lypressin. |

| Pharmacophore Modeling | Creating a 3D model of the essential chemical features required for a molecule to bind to a receptor. acs.org | Developing a pharmacophore model from Lypressin's structure to screen for diverse compounds with the same key interaction features. |

| Virtual Conformational Space Screening | Screening different conformations of a flexible ligand to identify those that bind most favorably to a receptor. nih.gov | Analyzing the various conformations of Lypressin to understand which are a pre-requisite for effective receptor binding and activation. |

Predictive Modeling of Peptide Stability and Susceptibility to Proteolytic Degradation

The therapeutic efficacy of peptide drugs like this compound is often limited by their stability in biological fluids and their susceptibility to degradation by proteases. nih.gov Predictive modeling offers a powerful in silico approach to assess these properties, thereby guiding the design of more robust and long-lasting peptide analogues. computabio.com

Predictive Modeling of Peptide Stability: The stability of a peptide can be influenced by various factors, including its primary sequence, three-dimensional structure, and the chemical environment. Computational models can predict the stability of a peptide by analyzing these features. For cyclic peptides like Lypressin, the conformational rigidity imposed by the disulfide bridge contributes significantly to its stability compared to linear peptides. nih.gov Advanced computational methods, such as those combining molecular dynamics simulations with machine learning, can predict the structural ensembles of cyclic peptides and provide insights into their stability. rsc.org

Predictive Modeling of Proteolytic Degradation: Proteolytic degradation involves the cleavage of peptide bonds by enzymes called proteases. nih.gov The susceptibility of a peptide to proteolysis is largely determined by its amino acid sequence, as different proteases have specific recognition sites. nih.gov Several in silico tools have been developed to predict potential cleavage sites for various proteases within a given peptide sequence. These tools often use machine learning algorithms trained on large datasets of experimentally verified cleavage data. researchgate.net

For Lypressin, which is an analogue of vasopressin, studies on the proteolytic conversion of vasopressin by brain synaptic membranes have shown that aminopeptidases play a predominant role in its degradation, sequentially cleaving the peptide from the N-terminus. nih.gov Synthetic analogues of vasopressin, such as desmopressin (B549326), have been designed to be more resistant to proteolysis, which contributes to their longer plasma half-life. nih.govderangedphysiology.com Predictive models can be used to evaluate the susceptibility of Lypressin to various proteases and to design modifications that would enhance its resistance to degradation, for example, by substituting amino acids at cleavage sites or by introducing non-natural amino acids. nih.gov

Table 3: Predictive Modeling for Lypressin Stability and Degradation

| Modeling Approach | Key Parameters Analyzed | Application to this compound |

| Structural Stability Modeling | Conformational rigidity, intramolecular hydrogen bonds, solvent accessible surface area. rsc.org | Predicting the inherent stability of the Lypressin structure and identifying regions of flexibility that might be prone to degradation. |

| Protease Cleavage Site Prediction | Amino acid sequence motifs recognized by specific proteases. researchgate.net | Identifying potential sites within the Lypressin sequence that are susceptible to cleavage by common proteases found in the body. |

| Half-life Prediction Models | Amino acid composition, dipeptide composition, physicochemical properties. researchgate.net | Estimating the in vivo half-life of Lypressin and guiding modifications to prolong its duration of action. |

| Comparative Modeling with Analogues | Comparing the predicted stability and degradation profiles of Lypressin with those of more stable analogues like desmopressin. nih.gov | Informing the design of next-generation Lypressin analogues with enhanced stability and reduced susceptibility to proteolysis. |

Advanced Formulation Research for Experimental Systems

Development of Novel Delivery Systems for Research Applications (e.g., nasal sprays, implants for experimental models)